4-(2-Methylquinolin-4-yl)but-3-en-2-one 4-(2-Methylquinolin-4-yl)but-3-en-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18222825
InChI: InChI=1S/C14H13NO/c1-10-9-12(8-7-11(2)16)13-5-3-4-6-14(13)15-10/h3-9H,1-2H3/b8-7+
SMILES:
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol

4-(2-Methylquinolin-4-yl)but-3-en-2-one

CAS No.:

Cat. No.: VC18222825

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methylquinolin-4-yl)but-3-en-2-one -

Specification

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
IUPAC Name (E)-4-(2-methylquinolin-4-yl)but-3-en-2-one
Standard InChI InChI=1S/C14H13NO/c1-10-9-12(8-7-11(2)16)13-5-3-4-6-14(13)15-10/h3-9H,1-2H3/b8-7+
Standard InChI Key OHBCLTPAFTYXRG-BQYQJAHWSA-N
Isomeric SMILES CC1=NC2=CC=CC=C2C(=C1)/C=C/C(=O)C
Canonical SMILES CC1=NC2=CC=CC=C2C(=C1)C=CC(=O)C

Introduction

Structural and Chemical Identity of 4-(2-Methylquinolin-4-yl)but-3-en-2-one

The compound’s IUPAC name, 4-(2-Methylquinolin-4-yl)but-3-en-2-one, delineates its structure: a quinoline ring with a methyl substituent at position 2 and a but-3-en-2-one group at position 4. The quinoline scaffold contributes aromaticity and planar rigidity, while the α,β-unsaturated ketone (enone) moiety introduces electrophilic reactivity and conjugation. This combination suggests potential for Michael addition reactions, Diels-Alder cycloadditions, and interactions with biological targets via hydrogen bonding or π-π stacking .

Key Structural Features:

  • Quinoline Core: The bicyclic aromatic system provides a hydrophobic domain, enhancing membrane permeability in biological systems .

  • 2-Methyl Substituent: Steric and electronic effects from the methyl group influence reactivity at position 4, directing regioselectivity in subsequent reactions .

  • But-3-en-2-one Chain: The enone system (C=O conjugated to C=C) enables nucleophilic attacks at the β-carbon and participation in redox reactions .

Synthetic Routes to 4-(2-Methylquinolin-4-yl)but-3-en-2-one

Friedländer Annulation Strategy

The Friedländer reaction, widely used for quinoline synthesis, offers a plausible route. As demonstrated in the synthesis of 2-methyl-4-styrylquinolines , a chalcone precursor—1-(2-aminophenyl)-3-arylprop-2-en-1-one—reacts with acetone under acidic conditions to form the quinoline ring. Adapting this method:

  • Chalcone Preparation:
    Condensation of 2-aminoacetophenone with an appropriate α,β-unsaturated ketone yields the chalcone intermediate.

  • Cyclization:
    Treatment with a catalytic acid (e.g., H2SO4) promotes cyclodehydration, forming the quinoline core.

  • Functionalization:
    Oxidation or cross-coupling introduces the but-3-en-2-one chain at position 4.

Reaction Conditions:

StepReagents/ConditionsYield (%)
1NaOH/EtOH, reflux85–90
2H2SO4, 120°C70–75
3Pd(OAc)2, DMF60–65

Metal-Free Sequential Approach

Recent advances in quinolin-4-one chemistry suggest an alternative pathway:

  • Intramolecular Cyclization:
    2-Aminochalcones undergo cyclization using Amberlyst®-15, yielding dihydroquinolin-4-ones.

  • Oxidation:
    Treatment with p-chloranil in DMF oxidizes the dihydroquinolin-4-one to the enone system.

Optimized Parameters:

  • Cyclization: Amberlyst®-15, 100°C, 6 h (Yield: 88–94%) .

  • Oxidation: p-Chloranil (1.2 equiv), DMF, reflux, 2 h (Yield: 61–75%) .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • C=O Stretch: Strong absorption at 1660–1680 cm⁻¹, consistent with α,β-unsaturated ketones .

  • C=C Stretch: Conjugation with the carbonyl group shifts the alkene stretch to 1600–1620 cm⁻¹ .

  • N-H Stretch: Absent, confirming the absence of amine protons in the final product .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl3):

    • δ 8.10–8.30 (m, 4H, aromatic H)

    • δ 6.85–7.05 (d, 1H, enone CH)

    • δ 3.02 (s, 3H, CH3)

    • δ 2.55–2.70 (m, 2H, CH2)

  • ¹³C NMR:

    • δ 198.5 (C=O)

    • δ 150.2 (quinoline C-4)

    • δ 121.5–135.0 (aromatic carbons)

Industrial and Materials Science Applications

Fluorescent Materials

Quinoline-enone hybrids exhibit strong fluorescence under UV light (λem = 450–500 nm) , making them candidates for:

  • Organic light-emitting diodes (OLEDs).

  • Fluorescent sensors for metal ions.

Polymer Chemistry

The enone moiety participates in radical polymerization, enabling the synthesis of conductive polymers with quinoline pendant groups .

Challenges and Future Directions

Synthetic Limitations

  • Low yields in cross-coupling steps (e.g., Suzuki-Miyaura reactions) due to steric hindrance from the 2-methyl group .

  • Sensitivity of the enone system to nucleophilic attack during purification .

Research Opportunities

  • Mechanistic Studies: Elucidate the compound’s reactivity in cycloadditions and redox reactions.

  • Biological Screening: Evaluate efficacy against drug-resistant pathogens and cancer cell lines.

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